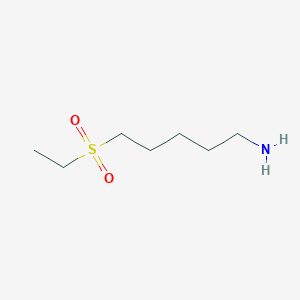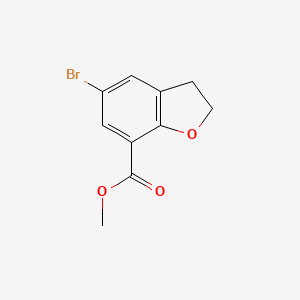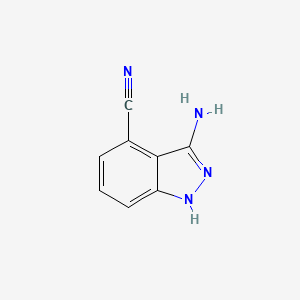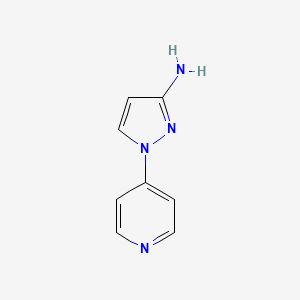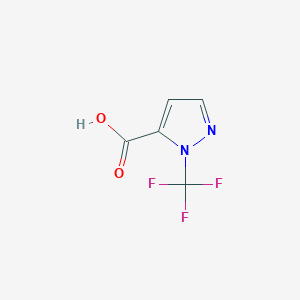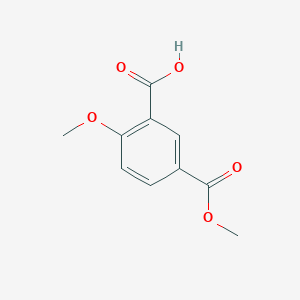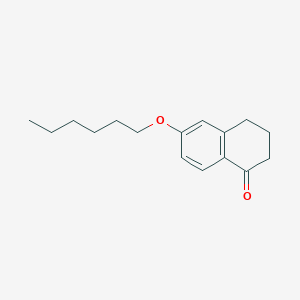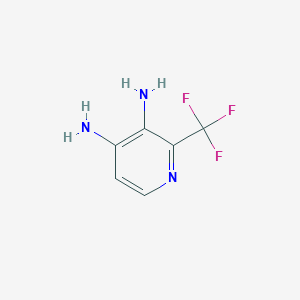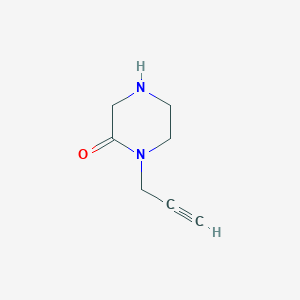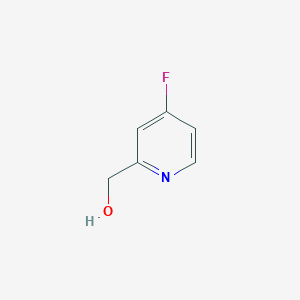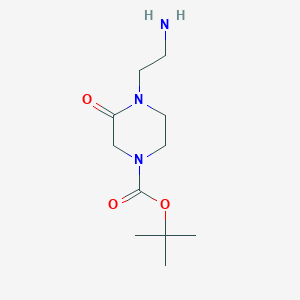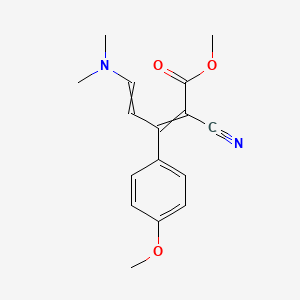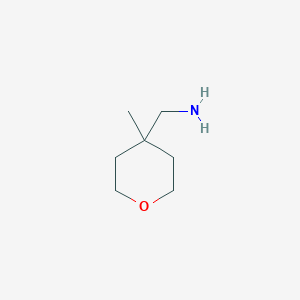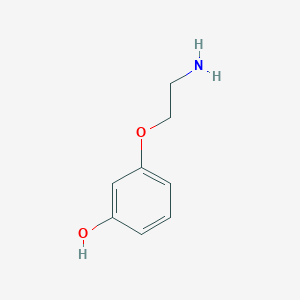
3-(2-Aminoethoxy)-phenol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(2-Aminoethoxy)-phenol” would consist of a phenol ring with an aminoethoxy group attached to the 3rd carbon atom. The presence of the phenol, ether, and amine functional groups would likely result in a polar molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of phenols, ethers, and amines. For instance, the phenol part of the molecule could undergo electrophilic aromatic substitution, while the amine could participate in reactions typical of primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Aminoethoxy)-phenol” would depend on its exact structure and purity. Phenols generally have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding. The presence of the ether and amine groups could also influence properties like solubility .Aplicaciones Científicas De Investigación
Antioxidant and Biological Activities
Phenolic compounds, including structures similar to 3-(2-Aminoethoxy)-phenol, have been widely recognized for their antioxidant properties. These compounds play significant roles in protecting against oxidative stress, which is implicated in the pathogenesis of numerous diseases. For instance, chlorogenic acid, a phenolic compound, has demonstrated antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Such properties suggest that 3-(2-Aminoethoxy)-phenol could potentially be explored for its antioxidant and protective effects in biological systems, potentially contributing to the treatment of disorders related to oxidative stress and inflammation (M. Naveed et al., 2018).
Photooxidation Studies
Studies on the photooxidation of phenolic compounds, such as 2-aminophenol, in the presence of catalysts like iron(III) (hydr)oxide, offer insights into environmental applications, including water treatment. These reactions, which involve the degradation of pollutants under specific conditions, provide a basis for investigating 3-(2-Aminoethoxy)-phenol in similar catalytic processes aimed at environmental remediation (R. Andreozzi, V. Caprio, R. Marotta, 2003).
Interaction with Proteins
The interactions between phenolic compounds and proteins have important implications for both food science and pharmaceuticals. These interactions can affect the solubility, stability, and nutritional properties of proteins, which is crucial for the development of functional foods and therapeutic agents. Understanding how similar compounds to 3-(2-Aminoethoxy)-phenol interact with proteins could pave the way for novel applications in nutrient delivery systems and drug formulation (T. Ozdal, E. Çapanoğlu, F. Altay, 2013).
Material Science Applications
Phenolic compounds are also explored for their potential in material science, particularly in the synthesis of polymers and coatings. For instance, the autocatalysis polymerization of 3-aminophenol and formaldehyde has been reported to produce poly(benzoxazine-co-resol)-based polymer spheres, highlighting the versatility of phenolic compounds in material design. This suggests that 3-(2-Aminoethoxy)-phenol could be explored for similar applications, contributing to the development of new materials with specific properties (Jianming Zhao et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQYPSBLKLOZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethoxy)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



